N-(2-METHOXYPHENYL)-5-METHYL-2-(METHYLSULFANYL)-7-[4-(TRIFLUOROMETHYL)PHENYL]-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE
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Overview
Description
N-(2-METHOXYPHENYL)-5-METHYL-2-(METHYLSULFANYL)-7-[4-(TRIFLUOROMETHYL)PHENYL]-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, along with various substituents such as methoxyphenyl, methylsulfanyl, and trifluoromethylphenyl groups
Preparation Methods
The synthesis of N-(2-METHOXYPHENYL)-5-METHYL-2-(METHYLSULFANYL)-7-[4-(TRIFLUOROMETHYL)PHENYL]-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and a suitable nitrile compound under oxidative conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring can be constructed through a condensation reaction between an amidine and a suitable aldehyde or ketone.
Coupling of the Triazole and Pyrimidine Rings: The triazole and pyrimidine rings are then coupled together using a suitable coupling reagent, such as a Lewis acid catalyst.
Introduction of Substituents: The various substituents, such as methoxyphenyl, methylsulfanyl, and trifluoromethylphenyl groups, are introduced through nucleophilic substitution reactions.
Chemical Reactions Analysis
N-(2-METHOXYPHENYL)-5-METHYL-2-(METHYLSULFANYL)-7-[4-(TRIFLUOROMETHYL)PHENYL]-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE undergoes various chemical reactions, including:
Scientific Research Applications
N-(2-METHOXYPHENYL)-5-METHYL-2-(METHYLSULFANYL)-7-[4-(TRIFLUOROMETHYL)PHENYL]-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(2-METHOXYPHENYL)-5-METHYL-2-(METHYLSULFANYL)-7-[4-(TRIFLUOROMETHYL)PHENYL]-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate the function of a receptor by binding to its ligand-binding domain . These interactions can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of immune responses .
Comparison with Similar Compounds
N-(2-METHOXYPHENYL)-5-METHYL-2-(METHYLSULFANYL)-7-[4-(TRIFLUOROMETHYL)PHENYL]-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE can be compared with other similar compounds, such as:
5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-amine: This compound has similar structural features but lacks the methoxyphenyl and trifluoromethylphenyl groups.
5-Amino-2-methyl-2-phenyl-2,3-dihydro[1,2,4]triazolo[1,5-a][1,3,5]triazine: This compound has a similar triazole-pyrimidine core but different substituents.
Thiazolo[3,2-b][1,2,4]triazole:
Properties
IUPAC Name |
N-(2-methoxyphenyl)-5-methyl-2-methylsulfanyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N5O2S/c1-12-17(19(31)27-15-6-4-5-7-16(15)32-2)18(30-20(26-12)28-21(29-30)33-3)13-8-10-14(11-9-13)22(23,24)25/h4-11,18H,1-3H3,(H,27,31)(H,26,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFQDYNTBBTNJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)SC)N1)C3=CC=C(C=C3)C(F)(F)F)C(=O)NC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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